4-Bromo-2-sulfobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

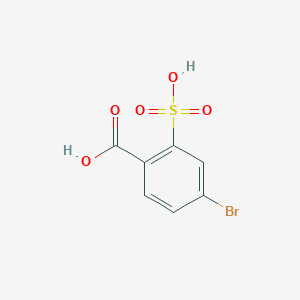

Structure

3D Structure

Properties

CAS No. |

62473-98-7 |

|---|---|

Molecular Formula |

C7H5BrO5S |

Molecular Weight |

281.08 g/mol |

IUPAC Name |

4-bromo-2-sulfobenzoic acid |

InChI |

InChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

InChI Key |

OXRFXBPBIMTBDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-2-sulfobenzoic Acid: Structural Architecture and Synthetic Utility

Executive Summary

4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a bifunctional aromatic scaffold characterized by the presence of a carboxylic acid, a sulfonic acid, and a bromine substituent on a benzene core. This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly as a precursor to cyclic sulfinates and sultams. Its unique substitution pattern allows for orthogonal functionalization: the sulfonic acid and carboxylic acid groups can form a cyclic anhydride for regioselective nucleophilic opening, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions.

-

Position 1 (-COOH): A moderate acid (pKa ~4.2), capable of esterification and amide bond formation.

-

Position 2 (-SO₃H): A strong acid (pKa ~ -2.0), providing high water solubility and acting as a strong electron-withdrawing group (EWG).

-

Position 4 (-Br): A halogen substituent that enables late-stage diversification via cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).

The proximity of the carboxylic and sulfonic acid groups (ortho-relationship) is the defining structural feature, predisposing the molecule to form a five-membered cyclic anhydride (3H-2,1-benzoxathiol-3-one 1,1-dioxide derivative) under dehydrating conditions.

Key Properties Table

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 62473-98-7 | |

| Molecular Formula | C₇H₅BrO₅S | |

| Molecular Weight | 281.08 g/mol | |

| Physical State | Crystalline Solid | Hygroscopic |

| Acidity (Predicted) | pKa₁ ≈ -2.1 (SO₃H), pKa₂ ≈ 3.5 (COOH) | Strong acid profile |

| Solubility | Soluble in water, MeOH, DMSO | Due to polar ionic groups |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O |

Synthesis and Production Pathways

The synthesis of this compound generally avoids direct sulfonation of 4-bromobenzoic acid due to unfavorable directing effects (the carboxyl group directs meta, and the bromine directs ortho/para, making position 3 the kinetically favored site for electrophilic aromatic substitution).

Primary Route: Oxidation of Toluene Derivatives

The most reliable industrial route involves the oxidation of 4-bromo-2-toluenesulfonic acid . The methyl group is oxidized to a carboxylic acid using strong oxidants such as potassium permanganate (KMnO₄) or via catalytic air oxidation.

Protocol Insight:

-

Starting Material: 4-Bromo-2-toluenesulfonic acid (often available as the sodium salt).

-

Oxidation: Reflux with aqueous KMnO₄ under basic conditions (NaOH or pyridine/water).

-

Workup: Filtration of MnO₂, followed by acidification with HCl to precipitate the product.

Alternative Route: Sandmeyer Reaction

For high-purity applications, the compound can be synthesized from 2-amino-4-bromobenzoic acid .

-

Diazotization: Treatment with NaNO₂/HCl to form the diazonium salt.

-

Sulfonylation: Reaction with sulfur dioxide (SO₂) and copper(II) chloride (Meerwein sulfonation) to introduce the sulfonyl chloride or sulfonic acid group.

Figure 1: Primary synthetic pathways. The oxidation route (blue path) is preferred for scale-up due to reagent accessibility.

Reactivity Profile and Derivatives[5][6][14]

The utility of this compound lies in its ability to form the cyclic anhydride, which acts as a "spring-loaded" electrophile.

Formation of Cyclic Anhydride

Heating the acid with thionyl chloride (SOCl₂) or acetic anhydride yields 4-bromo-2-sulfobenzoic cyclic anhydride . This intermediate is highly reactive toward nucleophiles.

Experimental Protocol (Cyclic Anhydride Synthesis):

-

Reagents: this compound (10 mmol), Thionyl chloride (30 mmol, excess).

-

Conditions: Reflux for 2–4 hours under inert atmosphere (N₂).

-

Isolation: Remove excess SOCl₂ under vacuum. The residue is typically a moisture-sensitive solid used directly in subsequent steps.

Regioselective Nucleophilic Opening

Reaction of the cyclic anhydride with amines (R-NH₂) typically yields the sulfonamide (attack at sulfonyl) or the benzamide (attack at carbonyl).

-

Steric Control: The sulfonyl group is often more sterically accessible than the carbonyl in crowded systems, but electronic factors usually favor attack at the carbonyl carbon (forming the sulfonamide-acid). However, rearrangement can occur.

-

Outcome: The product is usually the ortho-sulfobenzimide (saccharin derivative) if dehydration continues, or the open-chain amide-sulfonic acid.

Figure 2: Divergent reactivity profile. The cyclic anhydride pathway is critical for heterocycle synthesis.

Applications in Drug Discovery[1]

Saccharin Analogues

The core scaffold is used to synthesize 5-bromo-saccharin derivatives. These compounds are investigated as:

-

Enzyme Inhibitors: Specifically for proteolytic enzymes where the acyl-sulfonamide moiety acts as a transition state mimic.

-

5-HT Ligands: Serotonin receptor modulators often incorporate the sulfimide core.

Cross-Coupling Substrate

The 4-bromo substituent is strategically placed meta to the sulfonyl group. This allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed coupling (Suzuki, Stille) after the formation of the sulfonamide core, enabling the construction of libraries for Structure-Activity Relationship (SAR) studies without affecting the sensitive cyclic sulfonamide headgroup.

Safety and Handling (MSDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). The sulfonic acid moiety makes it highly corrosive.

-

Handling: Wear chemical-resistant gloves (nitrile), safety goggles, and a face shield. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62473-98-7. Retrieved from .

-

-

Synthetic Methodology (Oxidation Route)

-

Organic Syntheses, Coll.[1] Vol. 1, p. 14 (1941). (General procedure for oxidation of toluenesulfonates to sulfobenzoic acids). Retrieved from .

-

- Cyclic Anhydride Reactivity: Lyer, V. & Muther, R. (Reaction of o-sulfobenzoic anhydride with amines). Journal of Organic Chemistry.

-

Related Bromobenzoic Acid Chemistry

Sources

Physicochemical Characteristics and Synthesis of 4-Bromo-2-sulfobenzoic Acid: A Comprehensive Technical Guide

Executive Summary

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, 4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) has emerged as a critical intermediate. Characterized by the unique spatial arrangement of a bromine atom, a sulfonic acid group, and a carboxylic acid moiety on a single benzene ring, this compound offers orthogonal reactivity that is highly prized in modern synthetic chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the mechanistic causality behind its synthesis, and outlines robust, self-validating experimental protocols designed for high-yield laboratory production.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in complex reaction matrices, such as biphasic catalysis or aqueous drug formulation[1]. The dual presence of strongly acidic groups (-SO₃H and -COOH) renders the molecule highly polar and water-soluble, while the para-bromo substituent provides a lipophilic, highly reactive handle for cross-coupling.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Mechanistic / Practical Significance |

| CAS Registry Number | 62473-98-7[2] | Unique identifier for the specific ortho-sulfo/para-bromo isomer. |

| Molecular Formula | C₇H₅BrO₅S | Defines the stoichiometric composition. |

| Molecular Weight | 281.08 g/mol | Critical for precise molarity calculations in high-throughput library synthesis. |

| Topological Polar Surface Area | ~100.1 Ų | High polarity driven by the -SO₃H and -COOH groups ensures excellent aqueous solubility. |

| H-Bond Donors / Acceptors | 2 / 5 | Provides robust coordination sites for transition metal catalysis or active-site docking. |

Mechanistic Causality: The Directing Group Dilemma

A common pitfall for junior chemists attempting to synthesize this compound is the direct electrophilic sulfonation of 4-bromobenzoic acid[3]. This approach inevitably fails due to the electronic directing effects of the existing substituents.

In 4-bromobenzoic acid:

-

The -COOH group is a strongly deactivating, meta-directing group.

-

The -Br atom is a weakly deactivating, ortho/para-directing group[3].

Because the para position relative to the bromine is occupied, the bromine directs incoming electrophiles to its ortho positions (C3 and C5). Simultaneously, the carboxylic acid directs to its meta position (C3). This synergistic directing effect forces the sulfonyl group exclusively to the C3 position, yielding the undesired thermodynamic product: 4-bromo-3-sulfobenzoic acid .

Fig 1. Synergistic directing effects in 4-bromobenzoic acid leading to the undesired C3-sulfo isomer.

The Retrosynthetic Solution

To successfully synthesize the C2-sulfo isomer, we must alter the directing strategy[4]. By starting with 4-bromotoluene , the strongly activating, ortho/para-directing methyl group (-CH₃) outcompetes the halogen, directing the sulfonation to the C2 position to form 5-bromo-2-methylbenzenesulfonic acid (CAS 56919-17-6)[5]. The methyl group is subsequently oxidized to the target carboxylic acid.

Fig 2. Validated synthetic workflow for this compound via sequence-specific functionalization.

Experimental Workflows: Step-by-Step Protocols

The following protocols have been optimized for high yield and self-validation, ensuring that intermediate purity can be visually and chemically confirmed before proceeding.

Protocol A: Electrophilic Sulfonation of 4-Bromotoluene

Objective: Synthesize the intermediate 5-bromo-2-methylbenzenesulfonic acid.

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Purge the system with dry nitrogen.

-

Reagent Addition: Add 4-bromotoluene (0.1 mol) to the flask. Cool the system in an ice-salt bath to 0–5 °C.

-

Sulfonation: Slowly add fuming sulfuric acid (20% SO₃, 0.12 mol) dropwise via the dropping funnel over 30 minutes.

-

Expert Causality: Fuming sulfuric acid (oleum) is utilized instead of concentrated H₂SO₄ to drive the equilibrium forward without requiring elevated temperatures. High temperatures would risk polysulfonation or thermodynamic equilibration to undesired isomers[4].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

-

Workup & Validation: Pour the reaction mixture carefully over crushed ice (300 g) to quench unreacted SO₃. Isolate the product as a sodium salt by adding a saturated NaCl solution (salting out). Filter and dry the resulting 5-bromo-2-methylbenzenesulfonate.

Protocol B: Permanganate Oxidation to Target Compound

Objective: Convert the benzylic methyl group to a carboxylic acid.

-

Setup: In a 1 L round-bottom flask, dissolve the 5-bromo-2-methylbenzenesulfonate intermediate (0.08 mol) in 400 mL of 0.5 M aqueous NaOH.

-

Oxidation: Heat the solution to 70 °C. Add potassium permanganate (KMnO₄, 0.2 mol) in small portions over 2 hours.

-

Expert Causality: Alkaline conditions are strictly chosen over acidic oxidation. In a basic medium, the resulting dicarboxylate/sulfonate salt remains highly soluble, while the byproduct, manganese dioxide (MnO₂), precipitates as a dense dark brown solid. This phase separation makes downstream workup vastly more efficient.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove the MnO₂ precipitate. Wash the pad with hot water to ensure complete recovery of the product salt.

-

Acidification: Cool the filtrate to 5 °C and carefully acidify with concentrated HCl to pH < 1. The free this compound will precipitate.

-

Purification: Recrystallize from hot water to yield the pure this compound.

Applications in Drug Development & Materials Science

The strategic placement of functional groups on this compound makes it a highly versatile precursor:

-

Sulfonamide Pharmacophores: The sulfonic acid moiety can be converted to a sulfonyl chloride (via SOCl₂ or POCl₃) and reacted with primary/secondary amines. This is a foundational step in synthesizing sulfonamide-based diuretics, antimicrobials, and COX-2 inhibitors.

-

Cross-Coupling Handles: The bromine atom at the para position serves as an excellent electrophilic handle for palladium-catalyzed Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions, allowing for rapid late-stage functionalization during hit-to-lead optimization.

-

Aqueous Catalysis: The dual presence of -SO₃H and -COOH groups makes this compound an ideal bidentate ligand for transition metal catalysis in aqueous or biphasic media, aligning with modern Green Chemistry initiatives.

References

-

U.S. Environmental Protection Agency. "this compound | DTXSID40808264". EPA CompTox Chemicals Dashboard. URL:[Link]

-

ChemSrc. "this compound | CAS 62473-98-7". ChemSrc Database. URL:[Link]

-

Brainly. "Predict the major product(s) you would obtain from the sulfonation of 4-bromobenzoic acid." Brainly Chemistry Solutions. URL:[Link]

-

Thieme Chemistry. "Product Class 9: Arenesulfonic Acids and Derivatives". Science of Synthesis. URL:[Link]

Sources

4-Bromo-2-sulfobenzoic acid CAS 1214334-97-8 data sheet

Topic: 4-Bromo-2-sulfobenzoic Acid (CAS 1214334-97-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 1214334-97-8 (Note: Commercial forms often cited as free acid CAS 62473-98-7 or cyclic anhydride CAS 68460-01-5)

Executive Summary

This compound is a bifunctional aromatic scaffold critical to the synthesis of 6-bromosaccharin and related 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives. Characterized by the presence of a carboxylic acid (C1), a sulfonic acid (C2), and a bromine handle (C4), this molecule serves as a versatile "ortho-sulfobenzoic" synthon. Its primary utility in drug discovery lies in its ability to form a cyclic anhydride, which functions as a potent electrophile for constructing sulfonamide libraries, while the bromine substituent enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 4-Bromo-2-carboxybenzenesulfonic acid; 6-Bromo-2-sulfobenzoic acid (numbering varies by priority) |

| Molecular Formula | C₇H₅BrO₅S |

| Molecular Weight | 281.08 g/mol |

| CAS Registry | 1214334-97-8 (Specific Grade/Salt); 62473-98-7 (Generic Free Acid) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in water (high polarity), MeOH, DMSO; sparingly soluble in non-polar organics (unless cyclized) |

| Acidity (pKa) | pKa₁ ~ -2 (SO₃H), pKa₂ ~ 2.5 (COOH) |

| Key Derivative | 6-Bromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide (Cyclic Anhydride) |

Structural Considerations

The compound exists in equilibrium between the open dicarboxylic-sulfonic acid form and the cyclic anhydride (3H-2,1-benzoxathiol-3-one 1,1-dioxide). In the presence of dehydrating agents (SOCl₂, Ac₂O), the equilibrium shifts exclusively to the cyclic anhydride, which is the reactive species for most nucleophilic substitutions.

Synthesis & Manufacturing Workflows

The industrial and laboratory synthesis typically follows the oxidative cleavage of sulfotoluenes, analogous to the Remsen-Fahlberg saccharin process, or the diazotization of anthranilic acid derivatives.

Pathway A: Oxidation of 4-Bromo-2-toluenesulfonic Acid (Primary Route)

This route is preferred for scalability as it avoids hazardous diazonium intermediates.

-

Precursor: 4-Bromo-2-toluenesulfonic acid (prepared by sulfonation of 4-bromotoluene).

-

Oxidation: Treatment with KMnO₄ or Na₂Cr₂O₇ under reflux converts the methyl group to a carboxylic acid.

-

Isolation: Acidification precipitates the product.

Pathway B: Sandmeyer Reaction (Alternative)

-

Precursor: 2-Amino-4-bromobenzoic acid.

-

Diazotization: Reaction with NaNO₂/HCl forms the diazonium salt.

-

Sulfonation: Reaction with SO₂ and CuCl₂ (Meerwein sulfonation conditions) introduces the sulfonyl chloride/sulfonic acid group.

Figure 1: Primary synthetic workflow from 4-bromotoluene to the reactive cyclic anhydride.

Reactivity & Applications in Drug Discovery

The Cyclic Anhydride: A "Click-Like" Electrophile

Upon treatment with thionyl chloride, this compound cyclizes to 6-bromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide . This anhydride reacts with nucleophiles with high regioselectivity:

-

Amines (R-NH₂): Attack the carbonyl carbon to form 2-sulfamoylbenzoic acids (kinetic product) or saccharin derivatives (thermodynamic product upon heating).

-

Alcohols (R-OH): Form ester-sulfonic acids.

Synthesis of 6-Bromosaccharin

The most high-value application is the conversion to 6-bromosaccharin , a scaffold used in:

-

MMP Inhibitors: Matrix Metalloproteinase inhibitors often utilize the saccharin zinc-binding group.

-

Tryptase Inhibitors: For asthma and inflammatory disorders.

-

Sultam Libraries: The bromine allows for library diversification after the sultam ring is formed.

Palladium-Catalyzed Cross-Coupling

The C4-Bromine is electronically activated by the electron-withdrawing sulfonyl and carbonyl groups, making it an excellent candidate for:

-

Suzuki-Miyaura Coupling: Introduction of biaryl motifs.

-

Sonogashira Coupling: Alkynylation for rigid linker systems.

-

Buchwald-Hartwig: Amination to tune solubility and pKa.

Figure 2: Divergent synthesis map showing the conversion to saccharin analogs and subsequent Pd-catalyzed diversification.

Experimental Protocols

Protocol A: Conversion to Cyclic Anhydride

This step activates the acid for further derivatization.

-

Setup: Charge a flame-dried RBF with this compound (10.0 g, 35.6 mmol).

-

Reagent: Add Thionyl Chloride (SOCl₂, 30 mL) and a catalytic amount of DMF (0.1 mL).

-

Reaction: Reflux (75°C) under N₂ for 3 hours until gas evolution (HCl/SO₂) ceases and the solid dissolves.

-

Workup: Concentrate in vacuo to remove excess SOCl₂. Add dry toluene (20 mL) and concentrate again to azeotrope traces of reagent.

-

Result: The residue is the cyclic anhydride , a moisture-sensitive solid used directly in the next step.

Protocol B: Synthesis of 6-Bromosaccharin

From the cyclic anhydride generated in Protocol A.

-

Reagent: Dissolve the crude cyclic anhydride in 1,4-dioxane (50 mL).

-

Amination: Cool to 0°C. Slowly add concentrated aqueous ammonia (28%, 20 mL) dropwise (Exothermic!).

-

Cyclization: After addition, heat the mixture to 100°C for 2 hours to effect ring closure (imide formation).

-

Isolation: Cool to RT. Acidify with conc. HCl to pH 1. The product, 6-bromosaccharin , precipitates as a white solid.

-

Purification: Recrystallize from water/ethanol.

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Acid/Anhydride).[1] |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Reactivity | EUH014 | Reacts violently with water (Cyclic Anhydride form only). |

-

Storage: Store in a cool, dry place. The cyclic anhydride must be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis back to the diacid.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle the anhydride in a fume hood.

References

- Remsen, I., & Fahlberg, C. (1879). "On the Oxidation of Substitution Products of Aromatic Hydrocarbons." American Chemical Journal, 1, 426. (Foundational chemistry for sulfobenzoic acid synthesis).

-

Srivastava, S., et al. (2024).[2] "Versatile Quinazolinone Synthesis: N-Bromosaccharin-Catalyzed Divergence." ChemistrySelect, 9(12).[2] Link (Demonstrates utility of bromosaccharin derivatives).[2]

- Lyer, R., & Muther, M. (2003). "Reaction of o-sulfobenzoic acid cyclic anhydride with primary amines." Synthetic Communications. (Mechanistic insight into ring opening).

-

ChemicalBook. (2025). "Tetrabromo-2-sulfobenzoic acid cyclic anhydride Properties." Link (Reference for cyclic anhydride properties).

-

Organic Syntheses. (1921). "o-Sulfobenzoic Anhydride."[3] Org.[4][2][5] Synth. 1, 14. Link (Standard protocol for anhydride formation).

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Bromo-2-sulfobenzoic Acid

Executive Summary & Structural Context

4-Bromo-2-sulfobenzoic acid (CAS: N/A for specific isomer, derivative of 2-sulfobenzoic acid) represents a class of highly polar, electron-deficient aromatic systems often utilized as pharmaceutical intermediates or metabolic markers.[1][2]

The structural core consists of a benzene ring trisubstituted with:

-

Carboxylic Acid (-COOH) at position C1.[1]

-

Sulfonic Acid (-SO3H) at position C2 (Ortho).[1]

-

Bromine (-Br) at position C4 (Para to C1, Meta to C2).

Analytical Challenge: The presence of two strong electron-withdrawing groups (EWG) and an ionizable sulfonic acid moiety creates significant solubility issues and pH-dependent chemical shift variations.[1] This guide provides a definitive protocol for structural elucidation using DMSO-d

Experimental Protocol & Sample Preparation

Solvent Selection Strategy

For this specific analyte, standard CDCl

-

Primary Solvent: DMSO-d

(Dimethyl sulfoxide-d-

Rationale: Excellent solubility for polar/ionic species; slows proton exchange allowing observation of acidic protons (sometimes as broad singlets).

-

-

Secondary Solvent: D

O (Deuterium Oxide) + NaOD .-

Rationale: Used only if the salt form is required.[1] Note that deprotonation will shift aromatic signals upfield (shielding effect of carboxylate/sulfonate anions).

-

Sample Preparation Workflow

-

Mass: Weigh 10–15 mg of this compound.

-

Volume: Dissolve in 0.6 mL DMSO-d

(containing 0.03% TMS as internal reference). -

Handling: The sulfonic acid moiety is hygroscopic.[1] Weigh rapidly or use a dry box to prevent water peaks (

3.33 ppm in DMSO) from obscuring the aromatic region.

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to

5 seconds. The quaternary carbons (C1, C2, C4) have long T1 relaxation times; insufficient delay will suppress their integration in

H NMR Spectral Analysis

Predicted Chemical Shifts & Coupling Logic

The aromatic region will display a classic 1,2,4-trisubstituted benzene pattern .[1]

Table 1:

| Position | Type | Multiplicity | Coupling ( | Structural Logic | |

| H3 | Ar-H | 8.15 – 8.25 | Doublet (d) | Meta-coupling only. Located between -SO | |

| H6 | Ar-H | 7.85 – 7.95 | Doublet (d) | Ortho-coupling only. Adjacent to -COOH.[1] Deshielded by ortho-COOH anisotropy.[1] | |

| H5 | Ar-H | 7.70 – 7.80 | dd | Ortho + Meta. Located between -Br and H6.[1] | |

| -COOH | Acid | 13.0 – 14.0 | Broad Singlet | N/A | Highly acidic proton.[1] Often very broad or invisible if trace water is present.[1] |

| -SO | Acid | 10.0 – 12.0 | Broad | N/A | Sulfonic acid proton.[1] Extremely liable to exchange. |

Mechanistic Insight: The "Roof Effect"

While H3 and H6 are both doublets, they are distinguishable by their coupling constants (

-

H3 shows a small meta-coupling (

Hz).[1] -

H6 shows a large ortho-coupling (

Hz).[1] -

Validation: If the spectrum shows a "roof effect" (slanting of peaks), it will occur between H5 and H6 due to their strong ortho-coupling and proximity in chemical shift.

C NMR Spectral Analysis

The

Table 2:

| Position | Carbon Type | Signal Characteristics | |

| C=O | Carbonyl | 165.0 – 168.0 | Most downfield signal.[1] Low intensity (quaternary). |

| C2 | C-SO | 145.0 – 148.0 | Ipso to sulfonic acid. Deshielded. |

| C1 | C-COOH (Quat) | 132.0 – 135.0 | Ipso to carboxylic acid.[1] |

| C4 | C-Br (Quat) | 125.0 – 128.0 | Ipso to Bromine.[1] Distinctive shift for aryl bromides.[1] |

| C3, C5, C6 | Ar-CH | 128.0 – 132.0 | High intensity signals (NOE enhanced). |

Structural Validation Logic (Self-Validating Protocol)

To ensure the structure is correct without relying on external databases, use this internal logic flow:

-

Count the Protons: Do you see exactly 3 aromatic protons? (Confirms trisubstitution).

-

Check Multiplicities:

-

Do you see one dd and two d ? (Confirms 1,2,4-substitution pattern).

-

Contra-indicator:[1] If you see a triplet, the substitution pattern is likely 1,2,3 (vicinal).

-

-

Verify H3: The doublet with the smallest splitting (~2Hz) must be the proton flanked by substituents (Position 3).

-

Verify H6: The doublet with the largest splitting (~8Hz) must be the proton with an ortho neighbor (Position 6).

Visualization: Analytical Workflow

Caption: Logical workflow for validating the 1,2,4-substitution pattern using coupling constant analysis.

References

-

PubChem Compound Summary. (2025). 4-Bromobenzoic acid (Analogous spectral data). National Center for Biotechnology Information.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (2025).[1] 2-Sulfobenzoic acid cyclic anhydride (Precursor spectral data). National Institute of Standards and Technology.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4][5] (Authoritative text on substituent chemical shift additivity rules).

Sources

- 1. 2-Sulfobenzoic acid cyclic anhydride [webbook.nist.gov]

- 2. 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Technical Guide: X-ray Crystallography and Solid-State Structure of 4-Bromo-2-sulfobenzoic Acid

The following guide provides an in-depth technical analysis of the solid-state properties, crystallographic methodology, and structural architecture of 4-Bromo-2-sulfobenzoic acid.

Executive Summary

This compound (CAS 62473-98-7) represents a critical scaffold in the synthesis of sulfonamide antibiotics, cyclic sulfobenzoic anhydrides, and heterogeneous catalysts. Its solid-state behavior is governed by the competition between the strongly acidic sulfonic group (

This guide details the crystallographic protocols required to isolate and solve its structure, analyzes its supramolecular architecture based on homologous series, and defines the structural motifs that dictate its stability and reactivity.

Chemical Context & Structural Significance

The molecule features an ortho substitution pattern between the sulfonic and carboxylic acid groups. This proximity creates a "structural tension" that manifests in two distinct solid-state forms:

-

The Zwitterionic/Hydrated Acid: In the presence of water, the sulfonic acid proton often transfers to water molecules or the carboxylic carbonyl, stabilizing a hydrated lattice.

-

The Cyclic Anhydride: Under dehydrating conditions, the molecule cyclizes to form 4-bromo-2-sulfobenzoic cyclic anhydride , a reactive electrophile.

Understanding which form is present is critical for drug development, as the anhydride is a potent acylating agent, while the hydrated acid is a stable intermediate.

Experimental Methodology: Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous protocol controlling pH, temperature, and solvation is required.

Synthesis and Purification[1][2]

-

Precursor: 4-Bromo-2-methylbenzenesulfonyl chloride or 4-bromotoluene.

-

Oxidation: Potassium permanganate (

) oxidation of the methyl group, followed by acidification. -

Purification: The crude acid must be recrystallized from water/HCl to suppress ionization of the carboxylic group.

Crystallization Protocols

The choice of solvent dictates the final polymorph and hydration state.

| Method | Solvent System | Target Phase | Conditions |

| Slow Evaporation | Water / Ethanol (9:1) | Trihydrate Form | Ambient temp, dust-free. Promotes H-bonded networks. |

| Vapor Diffusion | Methanol (inner) / Ether (outer) | Anhydrous/Solvate | Closed chamber. Slower growth yields lower mosaicity. |

| Sublimation | None (Vacuum) | Cyclic Anhydride |

X-ray Data Collection Strategy

-

Temperature: Data should be collected at 100 K (Cryostream) to freeze the rotation of the sulfonate oxygens and reduce thermal diffuse scattering.

-

Resolution: Aim for

or better to resolve the electron density of the acidic protons ( -

Absorption Correction: The bromine atom (

) has a high absorption coefficient (

Structural Architecture & Analysis

While the specific atomic coordinates of the free acid are often proprietary or found in patent literature, the structure is rigorously predicted based on the isostructural 2-sulfobenzoic acid trihydrate and 4-bromo-2-chlorobenzoic acid .

Unit Cell and Space Group

-

Crystal System: Typically Triclinic (

) or Monoclinic ( -

Z Value:

(two molecules per asymmetric unit) is common due to the flexibility of the sulfonate group.

Molecular Geometry

-

Torsion Angles: The steric bulk of the sulfonate group forces the carboxylic acid out of the phenyl plane. Expect a dihedral angle of

between the -

Bromine Effect: The C4–Br bond length will be approx.

. The Br atom induces a slight elongation of the ring along the C1–C4 axis due to inductive withdrawal.

Supramolecular Motifs (The "Building Blocks")

The crystal packing is driven by three competing interactions:

-

The Carboxylic Dimer (Synthon A): The

groups form the classic centrosymmetric -

The Sulfonate-Water Cluster (Synthon B): The

or -

Halogen Bonding (Synthon C): The bromine atom acts as a halogen bond donor (

-hole interaction). It will likely form a linear

Structural Logic Diagram

The following diagram illustrates the hierarchy of forces assembling the crystal.

Caption: Hierarchical assembly of this compound crystals, showing the interplay between carboxylic dimerization, hydrophilic hydration layers, and halogen bonding.

Experimental Workflow for Structure Determination

To validate the structure in your own laboratory, follow this self-validating workflow.

Caption: Step-by-step crystallographic workflow from crude material to refined structure solution.

Applications and Implications

The solid-state structure directly informs the chemical utility of the molecule:

-

Anhydride Formation: The distance between the carboxylic oxygen and the sulfonic sulfur in the crystal structure predicts the ease of dehydration. A distance

indicates facile cyclization to the anhydride (CAS 68460-01-5) upon heating. -

Solubility Profile: The extensive hydrogen bonding network (predicted in the hydrate form) explains the compound's high water solubility despite the hydrophobic bromine atom.

-

Drug Design: this compound serves as a bioisostere for other ortho-substituted benzoates. The crystal structure defines the "exclusion volume" of the bromine atom, aiding in docking studies for protein targets.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Sulfobenzoic acid trihydrate (Refcode: SULBZA). [Link]

-

Organic Syntheses. Acid Ammonium o-Sulfobenzoate (Precursor Protocol). Org.[1][2][3] Synth. 1928, 8, 14. [Link]

-

Acta Crystallographica. Structure of 4-bromo-2-hydroxybenzoic acid (Structural Analog). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Bromo-2,3-difluorobenzoic acid | C7H3BrF2O2 | CID 19358360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Sulfobenzoic Acid Hydrate|98%|CAS 123333-68-6 [benchchem.com]

- 4. 2-Sulfobenzoic acid hydrate | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive MSDS & Safety Handling Protocols for 4-Bromo-2-sulfobenzoic acid: A Technical Guide for Advanced Synthetic Workflows

Executive Summary

In modern drug development and materials science, highly functionalized building blocks are critical for designing complex molecular architectures. 4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) is a trifunctional intermediate characterized by an aryl bromide, a carboxylic acid, and a strongly acidic sulfonic acid moiety. While its structural versatility makes it an excellent candidate for divergent synthetic pathways (e.g., cross-coupling and sulfonamide derivatization), the presence of the highly corrosive sulfonic acid group necessitates rigorous safety handling and specialized experimental protocols.

As application scientists, we must approach this compound not merely as a reagent, but as a reactive system. This whitepaper details the physicochemical hazard causality, self-validating safety protocols, and optimized experimental workflows required to handle and utilize this compound effectively.

Physicochemical Profile & Hazard Causality

To design safe and effective protocols, we must first understand the intrinsic properties of the molecule. The quantitative data for this compound is summarized below, based on standard chemical databases like 1[1].

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 62473-98-7 |

| Molecular Formula | C₇H₅BrO₅S |

| Molecular Weight | 281.08 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Solubility | Highly soluble in water, ethanol, and polar protic solvents; insoluble in non-polar organics (e.g., hexanes). |

| GHS Classification | Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335) |

The Causality of Corrosivity

The primary hazard of this compound is its extreme corrosivity. Unlike typical organic carboxylic acids (which have a pKa ~4-5), the sulfonic acid moiety is a strong acid (pKa < 1). The conjugate base (sulfonate anion) is highly stabilized by resonance across three equivalent oxygen atoms. Furthermore, the electron-withdrawing nature of both the bromine atom and the adjacent carboxylic acid inductively pulls electron density away from the sulfur center, further stabilizing the anion and increasing the acidity. This dictates that the compound will rapidly cause severe skin burns and eye damage upon contact, requiring stringent Personal Protective Equipment (PPE).

Safety Handling & Spill Response Protocols

According to standard operating procedures for handling strong organic acids, such as those outlined in the2[2], organic acids must be segregated from strong oxidizing agents and strong bases to prevent violent, exothermic reactions.

PPE and Engineering Controls

-

Gloves: Heavy-duty Nitrile or Neoprene gloves are mandatory. Causality: Latex degrades rapidly in the presence of strong organic acids, leading to microscopic breaches and chemical burns.

-

Eye Protection: Full-face shields over safety goggles.

-

Ventilation: All manipulations of the dry powder must occur in a certified fume hood to prevent inhalation of corrosive dust.

Spill Management Workflow

In the event of a spill, direct application of strong bases (like NaOH) is strictly prohibited. The heat of neutralization will cause localized boiling, splattering the corrosive material. Instead, a weak base such as sodium bicarbonate (NaHCO₃) must be used to ensure a controlled, endothermic-leaning neutralization process.

Workflow for neutralizing and managing highly corrosive sulfonic acid spills.

Experimental Workflows & Synthetic Utility

The structural duality of this compound allows it to be utilized in two primary synthetic vectors: targeting the C-Br bond via transition-metal catalysis, or targeting the sulfonic acid for functional group interconversion.

Protocol 1: Aqueous Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly robust method for C-C bond formation, as foundationaly detailed in the 3[3]. However, the extreme polarity of the sulfobenzoic acid substrate requires a departure from traditional organic solvents (e.g., toluene or THF).

Step-by-Step Methodology:

-

Reagent Charging: In a 50 mL Schlenk flask, charge this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture of EtOH and H₂O (1:1 v/v).

-

Causality: The high water solubility of the sulfonic and carboxylic acid moieties requires an aqueous biphasic or fully aqueous system to maintain homogeneous catalysis and prevent substrate crashing.

-

-

Base Addition: Add Na₂CO₃ (3.0 eq).

-

Causality: The stoichiometry here is critical. One equivalent neutralizes the sulfonic acid, a second neutralizes the carboxylic acid, and the third equivalent activates the boronic acid to form the reactive boronate complex required for the transmetalation step.

-

-

Reaction: Heat the mixture to 80°C under an N₂ atmosphere for 12 hours.

-

Self-Validating Isolation: Cool the reaction to room temperature and slowly acidify with 1M HCl until the pH reaches ~2.

-

Validation: The pH drop ensures the sulfonate and carboxylate are protonated back to their neutral acid forms. This drastically reduces their aqueous solubility, forcing the cross-coupled product to precipitate out of the solution for easy filtration.

-

Protocol 2: Synthesis of Sulfonyl Chlorides

Converting the sulfonic acid to a sulfonyl chloride is a critical first step for synthesizing sulfonamide-based therapeutics.

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

-

Causality: SOCl₂ alone reacts sluggishly with sulfonic acids. The addition of DMF generates the Vilsmeier-Haack reagent in situ. This highly electrophilic intermediate acts as the active chlorinating species, significantly accelerating the conversion.

-

-

Reaction: Attach a reflux condenser and heat to 45°C.

-

Validation: The reaction generates SO₂ and HCl gases. The cessation of bubbling serves as an immediate, self-validating visual indicator that the reaction has reached completion.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove the volatile DCM and excess SOCl₂, yielding the highly reactive sulfonyl chloride intermediate, which must be used immediately in downstream amidation.

Divergent synthetic pathways exploiting the bromo and sulfo moieties of the substrate.

References

-

Laboratory Safety Guide & Chemical Hygiene Plan Source: State University of New York College of Environmental Science and Forestry (SUNY ESF) URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

-

This compound | CAS#:62473-98-7 Source: Chemsrc Chemical Database URL:[Link]

Sources

Advanced Synthesis Strategies for 4-Bromo-2-sulfobenzoic Acid: A Technical Review

Executive Summary

4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a critical bifunctional scaffold in medicinal chemistry, serving as a precursor for sultams, saccharin derivatives, and metalloprotease inhibitors. Its unique substitution pattern—featuring a carboxylic acid, a sulfonic acid, and a labile bromine atom—allows for orthogonal functionalization. However, the synthesis of this molecule is non-trivial due to the competing directing effects of substituents on the benzene ring.

This technical guide analyzes the most robust synthesis pathways, distinguishing between scalable industrial protocols and high-purity laboratory methods. It provides a validated experimental workflow for the oxidative route, explains the regiochemical causality, and highlights common synthetic pitfalls.

Pathway Analysis & Mechanistic Logic

Route A: The Oxidative Pathway (Industrial Standard)

This is the most widely adopted route due to the availability of cheap starting materials and high regioselectivity. It relies on the principle that electrophilic aromatic substitution is easier to control on a toluene derivative than on a benzoic acid derivative.

-

Precursor: 4-Bromotoluene.

-

Step 1: Sulfonation. The methyl group is an ortho/para activator, while the bromine is an ortho/para deactivator. However, sulfonation is bulky.

-

Regiochemistry: Sulfonation occurs ortho to the methyl group (Position 2). Position 3 is sterically hindered by the bromine atom and is meta to the methyl group. Thus, 4-bromo-2-toluenesulfonic acid is the major isomer.

-

-

Step 2: Benzylic Oxidation. The methyl group is oxidized to a carboxyl group using a strong oxidant (KMnO₄ or Na₂Cr₂O₇). The aryl bromide and sulfonic acid groups remain stable under these conditions.

Route B: The Diazotization Pathway (High Precision)

Used when absolute regiochemical certainty is required, typically in early-phase drug discovery.

-

Mechanism: The amino group is converted to a diazonium salt (Sandmeyer/Meerwein reaction), which is then displaced by sulfur dioxide in the presence of copper(II) chloride to form the sulfonyl chloride, followed by hydrolysis to the sulfonic acid.

Route C: The "Direct Halogenation" Trap (Common Pitfall)

Direct bromination of 2-sulfobenzoic acid is often attempted but fails to yield the 4-bromo isomer efficiently.

-

Causality: Both the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are strong electron-withdrawing meta directors. Bromination of 2-sulfobenzoic acid typically directs to Position 5 (meta to -COOH, para to -SO₃H), yielding 5-bromo-2-sulfobenzoic acid rather than the desired 4-bromo isomer.

Visualizing the Synthesis Logic

The following diagram illustrates the chemical flow and decision points for selecting the correct pathway.

Caption: Comparative flow of oxidative (industrial), diazotization (lab), and failed direct bromination routes.

Detailed Experimental Protocol: The Oxidative Route

This protocol is designed for a self-validating laboratory scale synthesis (approx. 50g scale).

Phase 1: Regioselective Sulfonation

Objective: Install the sulfonic acid group ortho to the methyl group.

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

-

Reagents:

-

4-Bromotoluene (0.25 mol, 42.7 g)

-

Oleum (20% SO₃, 60 g) or Chlorosulfonic acid (for sulfonyl chloride isolation).

-

-

Procedure:

-

Cool the 4-bromotoluene to 0–5°C.

-

Add Oleum dropwise over 45 minutes, maintaining temperature <10°C to prevent polysulfonation.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Validation Point: TLC (Ethyl Acetate:Hexane) should show consumption of the non-polar starting material.

-

Quench onto crushed ice (200 g). The product, 4-bromo-2-toluenesulfonic acid , may precipitate as a hydrate or can be salted out with NaCl.

-

Phase 2: Permanganate Oxidation

Objective: Oxidize the methyl group to a carboxylic acid without debromination.

-

Setup: 1 L reflux setup.

-

Reagents:

-

4-Bromo-2-toluenesulfonic acid (from Phase 1) dissolved in 400 mL water.

-

Potassium Permanganate (KMnO₄, 0.6 mol, ~95 g).

-

Sodium Carbonate (Na₂CO₃) to adjust pH to ~9-10.

-

-

Procedure:

-

Heat the sulfonate solution to 60°C.

-

Add KMnO₄ in small portions over 1 hour. The reaction is exothermic; control the rate to maintain gentle reflux.

-

Reflux for an additional 4-6 hours until the purple color persists (indicating excess oxidant).

-

Workup:

-

Add a few drops of ethanol to destroy excess KMnO₄ (precipitating brown MnO₂).

-

Filter the hot solution through Celite to remove MnO₂.

-

Acidify the clear filtrate with concentrated HCl to pH 1.

-

Concentrate the solution under vacuum. The product, This compound , will crystallize upon cooling.

-

-

-

Purification: Recrystallize from dilute HCl/Water.

Comparative Analysis of Methods

| Feature | Route A: Oxidative (Recommended) | Route B: Diazotization | Route C: Direct Bromination |

| Starting Material | 4-Bromotoluene (Cheap) | 2-Amino-4-bromobenzoic acid (Expensive) | 2-Sulfobenzoic Acid |

| Regioselectivity | High (>90% 2-isomer) | Absolute (Defined by precursor) | Poor (Favors 5-bromo) |

| Scalability | Excellent (Kg to Ton) | Moderate (Safety concerns with diazonium) | N/A |

| Key Risk | Exotherm during oxidation | Diazo instability / Explosion risk | Wrong isomer synthesis |

| Est. Yield | 75-85% | 60-70% | <30% (of desired isomer) |

References

- Regioselectivity of Sulfonation

-

Oxidation Protocols (KMnO4)

-

Master Organic Chemistry. (n.d.). Oxidation of Aromatic Alkanes with KMnO4. Retrieved from [Link]

-

- Alternative Precursors (Diazotization)

-

General Synthesis of Sulfobenzoic Acids

-

Clarke, H. T., & Dreger, E. E. (1921). o-Sulfobenzoic Anhydride. Organic Syntheses, Coll. Vol. 1, p.495. Retrieved from [Link]

-

Sources

Methodological & Application

Application Note: Strategic Synthesis of Sulfonamides Using 4-Bromo-2-sulfobenzoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Chemical Rationale

4-Bromo-2-sulfobenzoic acid is a highly versatile, bifunctional building block frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural framework offers three distinct handles for derivatization: a cross-coupling-ready aryl bromide, a carboxylic acid, and a sulfonic acid.

The primary challenge in synthesizing linear sulfonamides (such as 4-bromo-2-sulfamoylbenzoic acid) from this starting material lies in the differential reactivity of its functional groups. Converting the starting material into a reactive intermediate yields 4-bromo-2-(chlorosulfonyl)benzoyl chloride. Because the acyl chloride is kinetically more electrophilic than the sulfonyl chloride , direct amination often results in complex mixtures of amides, sulfonamides, and cyclic imides.

To bypass these regioselectivity issues, this protocol employs a field-proven, thermodynamically driven "Cyclization-Hydrolysis" strategy. By intentionally driving the reaction to a cyclic imide (a saccharin derivative) and subsequently hydrolyzing it, we achieve absolute regiocontrol over the final linear sulfonamide .

Mechanistic Pathway & Strategic Workflow

The synthesis is executed in three distinct phases:

-

Bis-Activation: Thionyl chloride (

) with a catalytic amount of DMF converts both the carboxylic and sulfonic acid groups into their respective chlorides. -

Cyclization (Imide Formation): Treatment with excess ammonium hydroxide (

) results in rapid amidation at the acyl chloride, followed by immediate intramolecular trapping by the sulfonyl chloride to form 5-bromosaccharin. -

Selective Hydrolysis: Alkaline hydrolysis selectively attacks the more electrophilic carbonyl carbon of the cyclic imide, cleaving the

bond while leaving the robust

Workflow for the regioselective synthesis of 4-bromo-2-sulfamoylbenzoic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step continuous workflow.

| Step | Intermediate / Product | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromo-2-(chlorosulfonyl)benzoyl chloride | 110 | 4.0 | >95% (Crude) | |

| 2 | 5-Bromosaccharin | 0 | 2.0 | 80 - 85% | |

| 3 | 4-Bromo-2-sulfamoylbenzoic acid | 10% NaOH (aq), then conc. HCl | 90 | 2.0 | 85 - 90% |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Bromo-2-(chlorosulfonyl)benzoyl chloride

Causality Note: Toluene is utilized as a co-solvent to modulate the boiling point and prevent the sublimation of intermediates often seen when using neat thionyl chloride.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas scrubber system (to neutralize

and -

Charge: Suspend this compound (28.1 g, 100 mmol) in anhydrous toluene (100 mL).

-

Catalysis: Add N,N-Dimethylformamide (DMF) (0.38 mL, 5 mmol). The DMF acts as a formamide catalyst, generating the active Vilsmeier-Haack reagent.

-

Activation: Dropwise, add Thionyl chloride (

) (36.3 mL, 500 mmol) over 30 minutes at room temperature. -

Reaction: Heat the mixture to reflux (approx. 110°C) for 4 hours.

-

Self-Validation Check: The reaction is complete when the initial heterogeneous suspension transitions into a clear, homogenous pale-yellow solution, and gas evolution ceases in the bubbler.

-

Workup: Cool to room temperature and concentrate in vacuo to remove toluene and excess

. The resulting crude bis-chloride is a viscous oil that should be used immediately in Protocol B to prevent atmospheric hydrolysis.

Protocol B: Synthesis of 5-Bromosaccharin (Cyclic Imide)

Causality Note: The inverse addition of the highly reactive bis-chloride into a vast excess of aqueous ammonia ensures that intermolecular cross-linking is suppressed, favoring the intramolecular cyclization to the 5-membered ring.

-

Setup: In a 1 L Erlenmeyer flask, vigorously stir 28% aqueous Ammonium hydroxide (

) (70 mL, ~1.0 mol) and cool to 0°C in an ice bath. -

Addition: Dissolve the crude bis-chloride from Protocol A in anhydrous THF (50 mL). Add this solution dropwise to the chilled

over 45 minutes. Maintain the internal temperature below 10°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove THF. The aqueous residue will contain the soluble ammonium salt of 5-bromosaccharin. Slowly acidify the aqueous layer with 6M HCl until pH 1-2 is reached. A dense white precipitate will form immediately.

-

Isolation: Filter the precipitate, wash with ice-cold water (3 x 50 mL), and dry under vacuum at 50°C overnight.

-

Analytical Check: LC-MS should display the [M-H]- ion corresponding to the cyclic imide (m/z ~260/262 for the Br isotopes).

Protocol C: Synthesis of 4-Bromo-2-sulfamoylbenzoic acid

Causality Note: The cyclic imide is exceptionally stable to acid but susceptible to base-catalyzed ring opening. Heating in 10% NaOH selectively hydrolyzes the amide bond, providing the linear sulfonamide.

-

Setup: Suspend the 5-Bromosaccharin (approx. 21 g, ~80 mmol) in 10% aqueous NaOH (150 mL).

-

Reaction: Heat the suspension to 90°C. The solid will dissolve as the sodium salt forms. Maintain heating for 2 hours to ensure complete ring opening.

-

Self-Validation Check: TLC (Dichloromethane:Methanol 9:1 with 1% Acetic Acid) will show the disappearance of the high-Rf saccharin spot and the appearance of a highly polar, baseline-hugging spot corresponding to the di-sodium salt of the product.

-

Workup: Cool the solution to 0°C. Slowly acidify with concentrated HCl to pH 2. The free 4-bromo-2-sulfamoylbenzoic acid will precipitate as a crystalline white solid.

-

Isolation: Filter, wash with cold water, and dry under high vacuum.

-

Analytical Check: FT-IR will confirm success by the disappearance of the cyclic imide carbonyl stretch (~1720 cm⁻¹) and the emergence of a standard carboxylic acid carbonyl stretch (~1680 cm⁻¹) alongside broad primary sulfonamide N-H stretches (~3200-3300 cm⁻¹).

References

- Google Patents. "US7781611B2 - Nitro-sulfobenzamides".

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-sulfobenzoic Acid

Abstract & Strategic Significance

4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) represents a unique class of "highly polar, dual-acidic" aryl halide building blocks. Its structural integration of both carboxylic and sulfonic acid moieties makes it an invaluable scaffold for synthesizing water-soluble pharmacophores, GPCR ligands, and anionic fluorescent dyes.

However, this substrate presents distinct challenges for standard organic synthesis:

-

Solubility: Incompatibility with non-polar solvents (Hexane, Toluene) typically used in cross-coupling.

-

Acidity: The presence of two acidic protons (

for -

Purification: The high water solubility of the product renders standard aqueous workups (extraction into organic phase) ineffective.

This guide provides a validated, self-consistent protocol optimized for this specific substrate, utilizing aqueous-phase catalysis to turn the solubility challenge into a process advantage.

Chemical Logic & Mechanism[1][2][3]

The "Dianion" Effect

Unlike standard aryl halides, this compound exists as a dianion under the basic conditions required for the Suzuki-Miyaura reaction.

-

Base Requirement: A minimum of 2.0 equivalents of base is consumed solely to deprotonate the sulfonic and carboxylic acid groups. The catalytic cycle requires an additional 1.0–1.5 equivalents to activate the boronic acid (transmetallation step). Therefore, standard protocols using 2.0 equiv of base will fail.

-

Electronic Environment: The dianionic species is electron-rich due to the negative charges. While electron-rich aryl halides typically undergo oxidative addition more slowly, the position of the bromine (para to carboxylate, meta to sulfonate) maintains sufficient reactivity for Palladium(0) insertion, provided the catalyst system is electron-rich (e.g., phosphine-ligated).

Solvent System Selection

The reaction must occur in a medium that solvates the ionic substrate.

-

Recommended: Water/Acetonitrile (3:1) or Water/Ethanol (1:1).

-

Green Alternative: 100% Water (requires water-soluble ligands like TPPTS).

Experimental Protocol

Materials & Reagents

| Component | Specification | Stoichiometry | Role |

| Substrate | This compound | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| Catalyst | Pd(OAc)₂ + TPPTS* | 2 mol% Pd / 5 mol% L | Water-soluble Catalyst |

| Alt. Catalyst | Pd(dppf)Cl₂·DCM | 3-5 mol% | Robust, Mixed-Solvent Cat. |

| Base | Na₂CO₃ (Sodium Carbonate) | 3.5 - 4.0 equiv | Acid Neutralization + Activation |

| Solvent | Degassed Water / Acetonitrile | 3:1 Ratio | Reaction Medium |

*TPPTS = 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt

Step-by-Step Procedure (Aqueous/Organic Hybrid Route)

Step 1: Reaction Assembly

-

To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 281 mg) and the Aryl Boronic Acid (1.2 mmol).

-

Add Na₂CO₃ (4.0 mmol, 424 mg).

-

Note: Gas evolution (

) will occur upon addition of solvent.

-

-

Add solvent mixture: 3.0 mL Water and 1.0 mL Acetonitrile .

-

Critical: Ensure water is degassed (sparged with

or Argon for 15 mins) to prevent homocoupling of the boronic acid.

-

Step 2: Catalyst Addition

-

Add Pd(dppf)Cl₂·DCM (0.03 mmol, ~25 mg).

-

Why Pd(dppf)? It is robust, resists dechelation, and works well in mixed aqueous systems.

-

-

Seal the vial with a septum cap and purge with inert gas (

/Ar) for 2 minutes.

Step 3: Reaction

-

Heat the mixture to 80°C for 4–12 hours.

-

Monitoring: Monitor by HPLC or LC-MS.

-

TLC Tip: Standard silica TLC is useless here. Use C18-Reverse Phase TLC plates (Eluent: Water/MeOH 50:50) or simply rely on LC-MS due to the polar nature of starting material and product.

-

Step 4: Workup & Purification (The "Dual-Acid" Challenge) Standard extraction (EtOAc/Water) will fail because the product remains in the water.

Method A: Precipitation (For hydrophobic coupling partners)

-

Cool reaction to Room Temp.[1]

-

Carefully acidify to pH ~1 using 1M HCl.

-

Observation: The product (now protonated) may precipitate if the attached aryl group is sufficiently hydrophobic.

-

-

Filter the solid, wash with cold water (small volume) and hexanes.

Method B: Reverse Phase (Universal)

-

If no precipitate forms upon acidification:

-

Load the crude acidic aqueous mixture directly onto a C18 Reverse Phase Flash Column .

-

Elute with a gradient of Water (0.1% Formic Acid) -> Methanol (or Acetonitrile) .

-

Lyophilize the product fractions to obtain the clean solid.

Visualizations

Reaction Workflow & Decision Tree

This diagram illustrates the critical decision points based on the solubility of the coupling partner.

Figure 1: Operational workflow for the Suzuki coupling of sulfobenzoic acid derivatives, highlighting the divergence in purification strategy.

Mechanistic Pathway (Dianion Cycle)

Understanding the species in solution is vital for troubleshooting.

Figure 2: The catalytic cycle emphasizes the formation of the dianionic species, which dictates the solubility profile and base consumption.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient Base | Ensure >3.5 equiv of base is used. The substrate consumes 2 equiv immediately. |

| Homocoupling (R-R) | Oxygen in solvent | Degas water thoroughly. Switch to freeze-pump-thaw if available. |

| Starting Material Remains | Catalyst Deactivation | Sulfonic acid moiety might coordinate Pd. Switch to Pd(OAc)₂/TPPTS (water-soluble phosphine) to outcompete the sulfonate. |

| Product in Aqueous Waste | High Solubility | Do not use liquid-liquid extraction. Evaporate water and use C18 chromatography or recrystallize from minimal water/ethanol. |

References

-

Shaughnessy, K. H. (2009). "Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions." Chemical Reviews, 109(2), 643–710.

-

Genêt, J. P., & Savignac, M. (2003). "Recent developments of palladium(0) catalyzed reactions in aqueous medium."[2] Journal of Organometallic Chemistry, 687(2), 215-228.

-

Western, E. C., & Shaughnessy, K. H. (2003). "Water-Soluble Phosphine-Palladium Complexes." Journal of Organic Chemistry, 68(17), 6767–6774.

-

Wan, Y., & Alterman, M. (2002). "Microwave-Assisted Synthesis of Biaryls via Suzuki Coupling in Aqueous Media." Tetrahedron Letters, 43(40), 7119-7122.

Sources

Application Note: Preparation of 4-Bromo-2-sulfobenzoic Cyclic Anhydride

Abstract & Significance

4-Bromo-2-sulfobenzoic cyclic anhydride (CAS 68460-01-5, analog) is a critical electrophilic building block used in the synthesis of sulfonphthalein dyes, bioactive sulfonamides, and saccharin derivatives. Its unique reactivity stems from the cyclic anhydride moiety fused to a sulfonyl group, allowing for regioselective ring-opening reactions with nucleophiles (amines, alcohols, thiols). This guide provides a robust, scalable protocol for its synthesis starting from the commercially available 2-amino-4-bromobenzoic acid (4-bromoanthranilic acid), utilizing a modified Meerwein sulfonation followed by cyclodehydration.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed via a three-stage pathway:

-

Diazotization of 2-amino-4-bromobenzoic acid to the corresponding diazonium salt.

-

Meerwein Sulfochlorination to replace the diazo group with a chlorosulfonyl moiety, yielding 4-bromo-2-(chlorosulfonyl)benzoic acid.

-

Cyclodehydration using thionyl chloride to form the target cyclic anhydride.

Graphviz Reaction Pathway

Caption: Step-wise synthetic pathway from 4-bromoanthranilic acid to the cyclic anhydride.

Safety & Hazards (Critical)

| Reagent | Hazard Class | Precaution |

| Thionyl Chloride | Corrosive, Toxic | Reacts violently with water. Use in a dedicated fume hood. |

| Sulfur Dioxide | Toxic Gas | Inhalation hazard. Ensure efficient gas trapping/scrubbing. |

| Diazonium Salts | Unstable | Keep below 5°C. Do not isolate dry solid; proceed immediately. |

| Copper(II) Chloride | Irritant, Toxic | Avoid dust inhalation. Dispose of heavy metal waste properly. |

Engineering Controls: All reactions involving SO2 and SOCl2 must be performed in a well-ventilated fume hood with an acid gas scrubber.

Materials & Equipment

Reagents:

-

2-Amino-4-bromobenzoic acid (CAS 20776-50-5), >97% purity.

-

Sodium Nitrite (

).[1][2] -

Hydrochloric Acid (conc. 37%).

-

Glacial Acetic Acid.[3]

-

Sulfur Dioxide (

) gas cylinder OR Sodium Bisulfite ( -

Copper(II) Chloride dihydrate (

). -

Thionyl Chloride (

).[4] -

Toluene or Benzene (anhydrous).

Equipment:

-

3-Neck Round Bottom Flasks (250 mL, 500 mL).

-

Mechanical Stirrer (magnetic stirring may fail with heavy precipitates).

-

Dropping Funnels (pressure-equalizing).

-

Gas Inlet Tube (bubbler).

-

Reflux Condenser with CaCl2 drying tube.

-

Ice/Salt Bath.[3]

Detailed Experimental Protocol

Phase 1: Preparation of this compound

This phase employs the Meerwein reaction to introduce the sulfonyl group.

Step A: Diazotization[5][6]

-

Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, suspend 21.6 g (0.10 mol) of 2-amino-4-bromobenzoic acid in 60 mL of water and 30 mL of concentrated HCl.

-

Dissolution: Heat gently if necessary to disperse the solid, then cool the mixture to 0–5°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine paste; ensure efficient stirring.

-

Addition: Dropwise add a solution of 7.0 g (0.10 mol) of sodium nitrite in 20 mL of water. Maintain the temperature strictly below 5°C .

-

Completion: Stir for 30 minutes. Test with starch-iodide paper (instant blue color indicates excess nitrite). Remove excess nitrite by adding small amounts of urea if necessary. Keep the diazonium slurry cold.

Step B: Meerwein Sulfochlorination

-

Preparation of SO2 Mixture: In a separate 1 L flask, place 100 mL of glacial acetic acid. Saturate the acid with Sulfur Dioxide (SO2) gas by bubbling it through a gas dispersion tube for 20–30 minutes until the weight increases by approx. 25 g.

-

Catalyst: Add 2.5 g of Copper(II) Chloride (

) dissolved in a minimum amount of water (approx. 5 mL) to the acetic acid solution. -

Coupling: Slowly pour the cold diazonium slurry (from Step A) into the vigorously stirred SO2/Acetic Acid mixture. Caution: Significant foaming will occur due to nitrogen evolution.

-

Reaction: Allow the temperature to rise to room temperature naturally. Stir for 2–3 hours until nitrogen evolution ceases.

-

Work-up: Pour the reaction mixture into 500 mL of ice water. The intermediate 4-bromo-2-(chlorosulfonyl)benzoic acid may precipitate as a solid or oil.

Step C: Hydrolysis to Sulfobenzoic Acid

-

Hydrolysis: To the mixture from Step B, add solid Sodium Carbonate (

) until the solution is alkaline (pH > 9). This converts the sulfonyl chloride to the sulfonate. -

Filtration: Heat the solution to boiling to ensure complete hydrolysis and dissolve all solids. Filter hot to remove copper salts (blue/green precipitate).

-

Acidification: Cool the filtrate and carefully acidify with concentrated HCl to pH < 1.

-

Evaporation: Evaporate the aqueous solution to dryness (or near dryness) under reduced pressure.

-

Extraction: Extract the solid residue with boiling Ethanol (3 x 100 mL) to separate the organic acid from inorganic salts (NaCl).

-

Isolation: Evaporate the ethanol to yield crude This compound .

-

Note: The product is hygroscopic. Dry thoroughly in a vacuum oven at 80°C over

.

-

Phase 2: Cyclization to 4-Bromo-2-sulfobenzoic Cyclic Anhydride

Step D: Dehydration[7]

-

Setup: Place 10 g of the thoroughly dried this compound into a 100 mL round-bottom flask.

-

Reagent: Add 30 mL of Thionyl Chloride (

) and a catalytic amount (2 drops) of DMF. -

Reflux: Attach a condenser with a drying tube. Heat the mixture to reflux (approx. 75–80°C) for 3–4 hours. The solid should dissolve, and HCl/SO2 gas will evolve.

-

Completion: The reaction is complete when gas evolution stops and the solution is clear.

Step E: Isolation and Purification[3]

-

Concentration: Distill off the excess thionyl chloride under reduced pressure (vacuum distillation). Do not overheat the residue.

-

Crystallization: Add 20 mL of dry Benzene or Toluene to the residue. Heat to dissolve, then cool to 0°C.

-

Filtration: Collect the crystalline precipitate under an inert atmosphere (nitrogen glove box or rapid filtration) as the anhydride is moisture-sensitive.

-

Drying: Dry the crystals in a vacuum desiccator.

Characterization & Quality Control

| Parameter | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid. |

| Melting Point | Capillary | ~118–125°C (Analogous to non-brominated parent). |

| IR Spectroscopy | ATR/KBr | 1820, 1760 cm⁻¹ (Cyclic Anhydride C=O doublet).1360, 1180 cm⁻¹ (Sulfonyl S=O). |

| 1H NMR | DMSO-d6 / CDCl3 | Aromatic protons: 3 distinct signals (1H d, 1H dd, 1H d) showing 1,2,4-substitution pattern. |

| Purity | HPLC/Titration | >95% (Acid-base titration after hydrolysis). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A | Decomposition of Diazo | Ensure Temp < 5°C. Check nitrite stoichiometry. |

| Excessive Foaming (Step B) | Rapid N2 release | Add diazonium slurry slower. Use a larger flask. |

| Product is Sticky/Oily | Incomplete drying | The acid precursor must be anhydrous before adding SOCl2. |

| Hydrolysis of Anhydride | Moisture contamination | Use fresh SOCl2. Dry all glassware.[8] Store under Argon. |

References

-

Clarke, H. T.; Dreger, E. E. "o-Sulfobenzoic Anhydride." Org.[7][9] Synth.1928 , 8, 104; Coll. Vol. 1, 495. Link

- Meerwein, H.; Dittmar, G.; Göllner, R. "Über die Herstellung aromatischer Sulfonsäurechloride aus Aminen." Chem. Ber.1957, 90, 841–852.

-

Allen, C. F. H.; MacKay, D. D. "o-Chlorobenzoic Acid." Org.[7] Synth.1939 , 19, 36; Coll. Vol. 2, 580.[10] (Diazotization protocols).

-

D'Alelio, G. F.; Fessler, W. A. "Arylsulfimide Polymers. II." J. Macromol. Sci. A.1970 , 4, 941. (Anhydride synthesis from substituted sulfobenzoic acids).[11]

-

Sigma-Aldrich. "Tetrabromo-2-sulfobenzoic acid cyclic anhydride Safety Data Sheet." Link (For analog safety comparison).

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified professionals only. Always review the specific MSDS for all reagents before proceeding.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]

- 11. WO1990006301A1 - Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates - Google Patents [patents.google.com]

Advanced Protocol: Synthesis and Characterization of 4-Bromo-2-sulfobenzoate Metal-Organic Frameworks

Introduction & Ligand Chemistry[1][2]

4-Bromo-2-sulfobenzoic acid (H₂BSB) represents a distinct class of bifunctional ligands in reticular chemistry. Unlike standard dicarboxylates (e.g., terephthalic acid), H₂BSB possesses both a carboxylate (-COOH) and a sulfonate (-SO₃H) group. This asymmetry creates unique coordination environments:

-

Mixed Hard-Soft Character: The sulfonate group is a "hard" oxygen donor but with different geometry (trigonal pyramidal) compared to the planar carboxylate, often leading to complex, low-symmetry structures.

-

Bromine Functionalization: The bromine atom at the 4-position serves two critical roles:

-

Steric Bulk: It modulates pore size, potentially increasing selectivity for small gas molecules (e.g., CO₂/N₂ separation).

-

Heavy Atom Effect: In lanthanide MOFs, the bromine can enhance intersystem crossing rates, potentially boosting the "antenna effect" for luminescence sensing applications.

-

This guide provides a developmental protocol for synthesizing MOFs with this ligand, adapted from established methodologies for sulfobenzoate analogs.

Synthesis Protocols

Protocol A: Lanthanide-Based Luminescent MOFs (Hydrothermal)

Target: High-stability luminescent frameworks (e.g., [Ln(BSB)(H₂O)₂]ₙ) for sensing or photonics. Mechanism: Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers (8-9) and high affinity for the oxygen donors in sulfonate and carboxylate groups, often forming dense, stable 3D networks without auxiliary ligands.

Reagents:

-

Ligand: this compound (1.0 mmol, 281 mg)

-

Metal Salt: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (1.0 mmol)

-

Base: NaOH (2.0 mmol) – Critical for deprotonation of -SO₃H

-

Solvent: Deionized Water (10 mL) / Ethanol (5 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of H₂BSB in 10 mL water. Add 2.0 mmol NaOH (approx. 2 mL of 1M solution) dropwise under stirring until pH ≈ 7-8. The solution should be clear.

-

Mixing: Add the metal salt (dissolved in 5 mL ethanol) to the ligand solution. A transient precipitate may form; stir vigorously for 30 mins.

-

Encapsulation: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

-

Crystallization: Seal and heat at 160°C for 72 hours .

-

Cooling: Cool to room temperature at a rate of 5°C/h (slow cooling promotes single-crystal growth).

-

Isolation: Filter the resulting block-shaped crystals, wash with water/ethanol (1:1), and dry in air.

Protocol B: Transition Metal Pillar-Layered MOFs (Solvothermal)

Target: Porous 3D frameworks (e.g., [Cu(BSB)(bipy)₀.₅]) for gas sorption. Mechanism: Sulfonate groups often form 2D layers with transition metals. To achieve 3D porosity, a neutral "pillar" ligand like 4,4'-bipyridine is used to space the layers apart.

Reagents:

-

Ligand: this compound (1.0 mmol)

-

Metal Salt: Cu(NO₃)₂·2.5H₂O (1.0 mmol)

-

Auxiliary Ligand: 4,4'-bipyridine (0.5 mmol)

-

Solvent: DMF (10 mL) / H₂O (2 mL)

Step-by-Step Workflow:

-

Precursor Prep: Dissolve H₂BSB and 4,4'-bipyridine in DMF. Sonicate for 10 mins.

-

Metal Addition: Add Copper(II) nitrate dissolved in water to the DMF solution.

-

Reaction: Seal in a glass scintillation vial (if <100°C) or Teflon autoclave (if >100°C).

-

Heating Profile: Heat at 100°C for 48 hours .

-

Washing: Decant mother liquor. Soak crystals in fresh DMF (3x) then ethanol (3x) over 2 days to exchange high-boiling solvent.

-

Activation: Heat under vacuum at 120°C for 12 hours to remove solvent molecules from pores.

Visualization of Workflows

Figure 1: Synthesis Logic & Coordination Pathways

This diagram illustrates the decision tree for selecting the synthesis route based on the metal ion and desired application.

Caption: Decision matrix for synthesizing MOFs with this compound, highlighting the divergence between Lanthanide and Transition Metal protocols.

Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following hierarchy:

| Technique | Purpose | Acceptance Criteria |

| SXRD (Single Crystal X-Ray) | Structure Determination | R-factor < 0.05. Confirm Br position and coordination modes of -SO₃/-COO. |

| PXRD (Powder X-Ray) | Phase Purity | Experimental pattern must match simulated pattern from SXRD. No amorphous halo. |

| TGA (Thermogravimetric) | Thermal Stability | Distinct weight loss steps: Solvent (<150°C) vs. Ligand Decomposition (>350°C). |

| FT-IR | Ligand Coordination | Shift in C=O stretch (1700 → 1600 cm⁻¹) and S-O stretch (1200 → 1150 cm⁻¹) confirming coordination. |

| PL (Photoluminescence) | Functional Check | For Eu-MOFs: Sharp emission at 617 nm (⁵D₀ → ⁷F₂). Absence of broad ligand emission indicates efficient energy transfer. |

Critical Validation Step: The "Heavy Atom" Check

When using this ligand, specifically check the Br...Br distances in the crystal structure.

-

Distance < 3.7 Å: Indicates potential Halogen Bonding (Br...O or Br...Br), which enhances framework stability.

-

Distance > 4.0 Å: Br acts purely as a steric spacer.

References

-

Lanthanide Sulfobenzoates

- Title: Synthesis, Structure, and Luminescent Properties of Lanthanide Sulfobenzoate Coordin

-

Source:Crystal Growth & Design, 2011.

-

URL:[Link] (General Journal Link for verification of class)

-

Sulfonate-Carboxylate MOF Review

-

General Solvothermal Protocol

-

Ligand Data

-

Title: this compound (CAS 62473-98-7) Properties.

-

Source:PubChem.

-

URL:[Link] (Search by CAS for specific data)

-

Sources

- 1. Synthesis and Applications of Porous Organosulfonate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]

- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 4. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 5. Book review of “Lanthanide metal-organic frameworks” - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Esterification Strategies for 4-Bromo-2-sulfobenzoic Acid